molecular formula C5H11ClN4 B2974584 3-Azidopiperidine hydrochloride CAS No. 1909312-22-6

3-Azidopiperidine hydrochloride

Cat. No.: B2974584
CAS No.: 1909312-22-6
M. Wt: 162.62
InChI Key: NELLSBQFMZQTDT-UHFFFAOYSA-N
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Description

3-Azidopiperidine hydrochloride (CAS 1909312-22-6) is a valuable azide-functionalized piperidine building block in organic and medicinal chemistry research. The compound has a molecular formula of C 5 H 10 N 4 and a molecular weight of 162.62 g/mol . It serves as a key synthetic intermediate for the construction of the 3-azidopiperidine skeleton, a scaffold employed in sophisticated synthetic routes, such as the total synthesis of D2 receptor agonists . Furthermore, 3-azido derivatives of piperidine are important precursors in the development of novel pharmaceutical compounds, including 3-amido-3-aryl-piperidines, which have been investigated as potent and selective GlyT1 inhibitors for potential application in treating neurological disorders . The azide group is particularly useful for further functionalization via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this reagent a versatile tool for generating diverse compound libraries for drug discovery. This product is offered with a purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azidopiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELLSBQFMZQTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-22-6
Record name 3-azidopiperidine hydrochloride
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Strategic Synthetic Methodologies for 3 Azidopiperidine Hydrochloride and Its Derivatives

Direct Azide (B81097) Introduction and Functionalization Approaches

These methods involve the direct incorporation of an azide group onto a pre-existing or concurrently formed piperidine (B6355638) ring system.

A notable strategy for constructing the 3-azidopiperidine skeleton involves the regioselective azidoalkoxylation of an enol ether. nih.govacs.org This method has been successfully employed in the total synthesis of (±)-quinagolide, a D2 receptor agonist. nih.govacs.org The key step is mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN), which facilitates the addition of an azide radical and an alkoxy group across the double bond of the enol ether. nih.govncl.res.in

This transformation is significant as it allows for the formation of the 3-azidopiperidine core in a controlled manner. nih.gov The reaction proceeds through a radical-polar crossover mechanism. CAN acts as a one-electron oxidant to generate an azide radical from a source like sodium azide. This radical adds to the enol ether, and the resulting radical intermediate is then trapped, leading to the final product. The regioselectivity of this addition is a crucial aspect of the synthesis. nih.govacs.org This CAN-mediated reaction represents a key finding for the synthesis of the 3-azidopiperidine framework. nih.govacs.org

Table 1: Key Features of CAN-Mediated Azidoalkoxylation

Feature Description Reference
Reagent Ceric Ammonium Nitrate (CAN) nih.govacs.org
Substrate Enol Ether of a Piperidine Precursor nih.govacs.org
Function Mediates regioselective azidoalkoxylation nih.govacs.orgncl.res.in

| Application | Total synthesis of (±)-quinagolide | nih.govacs.org |

Nucleophilic displacement is a fundamental and widely used method for introducing an azide functionality. This approach typically involves an SN2 reaction where an azide salt, such as sodium azide (NaN3), displaces a leaving group at the C-3 position of a piperidine ring.

One common pathway is the ring-opening of epoxides. rsc.orgnih.gov Epoxides, being highly reactive three-membered rings, readily undergo ring-opening with a wide range of nucleophiles, including azides. rsc.orgnih.gov The aminolysis of epoxides is a particularly useful reaction for synthesizing complex nitrogen-containing compounds. frontiersin.org This reaction can be catalyzed to control regioselectivity, affording access to specific isomers of azido (B1232118) alcohols, which are precursors to 3-azidopiperidines. frontiersin.org

Alternatively, piperidines with a suitable leaving group (e.g., halides like iodo or bromo groups) at the 3-position can react with sodium azide. researchgate.net For instance, 5-halo-3,3-difluoropiperidines have been shown to react with NaN3 in solvents like DMF to produce the corresponding 5-azido-3,3-difluoropiperidine. researchgate.net This reaction sometimes proceeds via the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the azide nucleophile. researchgate.net

Table 2: Nucleophilic Displacement Reaction Parameters for Azide Introduction

Starting Material Nucleophile Key Condition Product Reference
Piperidine Epoxide Azide (e.g., TMSN3) Lewis Acid or Base Catalysis 3-Azido-4-hydroxypiperidine rsc.orgnih.govfrontiersin.org

Cyclization-Based Synthetic Routes to Azidopiperidines

These strategies build the piperidine ring from acyclic precursors, incorporating the azide group during the cyclization process.

A highly efficient, one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. acs.orgnih.gov This method allows for the nucleophilic installation of the azide moiety during the ring-forming step. acs.orgacs.org The reaction is notable for its regioselectivity, leading to the formation of the anti-Markovnikov adduct, which complements other olefin amino functionalization methods that typically yield Markovnikov products. acs.orgnih.gov

The process involves activating the alkene in an unsaturated amine, followed by intramolecular attack by the nitrogen atom to form the piperidine ring. A subsequent intermolecular reaction with an azide source introduces the azide group at the 3-position. The reaction demonstrates high diastereoselectivity; for example, a Z-alkene precursor exclusively yields the cis-3-azidopiperidine, while an E-alkene provides only the trans product. acs.org This strategy is modular and has been expanded to incorporate other nitrogen nucleophiles, providing rapid access to various 3-amino and 3-amidopiperidines. acs.orgnih.gov

Table 3: Diastereoselectivity in Intramolecular Cyclization of Unsaturated Amines

Alkene Geometry Product Diastereomer Selectivity Reference
Z-alkene cis-product Exclusive acs.org

The synthesis of enantiomerically pure piperidines often relies on the use of stereodefined open-chain precursors derived from the chiral pool or prepared by asymmetric synthesis. By starting with a molecule that already contains the desired stereocenters, the chirality can be transferred to the final cyclic product.

For example, a precursor with defined stereochemistry at the positions that will become C-2, C-4, or C-5 of the piperidine ring can be cyclized to form a specific diastereomer of a 3-substituted piperidine. The azide group can be introduced either before or after cyclization via methods like nucleophilic substitution. This approach is fundamental to controlling the absolute and relative stereochemistry of the final 3-azidopiperidine hydrochloride.

Stereocontrolled Synthesis of Chiral this compound

Achieving stereocontrol is paramount for producing specific, biologically active isomers. The synthesis of chiral this compound can be accomplished through several key strategies.

Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides offer a powerful method for accessing chiral pyrrolidines and can be adapted for piperidine synthesis, creating multiple new stereogenic centers with high control. Asymmetric catalysis, using chiral metal complexes or organocatalysts, can induce enantioselectivity in the key bond-forming steps of the synthesis.

Furthermore, the intramolecular cyclization of unsaturated amines, as previously discussed, provides excellent diastereocontrol based on the geometry of the starting alkene. acs.org When combined with an enantiomerically pure starting material, this method can lead to the synthesis of a single, well-defined stereoisomer of 3-azidopiperidine. The resulting azide can then be used in subsequent transformations, such as the Staudinger ligation or azide-alkyne "click" chemistry, to produce complex chiral molecules. acs.org

Enantioselective Preparation Strategies (e.g., (R)-3-Azidopiperidine Hydrochloride)

The synthesis of specific enantiomers of 3-azidopiperidine, such as (R)-3-azidopiperidine hydrochloride, is of significant interest for the development of chiral pharmaceuticals. A notable strategy for achieving high enantioselectivity is through the ring expansion of readily available chiral precursors like prolinols.

One effective method involves the activation of N-alkyl prolinols with reagents like XtalFluor-E. This activation facilitates the formation of a reactive aziridinium intermediate. Subsequent nucleophilic attack by an azide source, such as tetrabutylammonium (B224687) azide (nBu₄NN₃), on this intermediate leads to the formation of the desired 3-azidopiperidine. This ring expansion can proceed with high enantioselectivity, yielding 3-azidopiperidines in a ratio of up to 100:0 over the corresponding 2-(azidomethyl)pyrrolidines semanticscholar.org. The resulting enantiomerically enriched 3-azidopiperidines can then be converted to the corresponding hydrochloride salt.

Another modern approach to chiral piperidines involves chemo-enzymatic methods. For instance, the asymmetric dearomatization of activated pyridines can be achieved using a combination of chemical synthesis and biocatalysis. This can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, which can be precursors to chiral 3-azidopiperidine derivatives nih.govresearchgate.net.

The table below summarizes key aspects of enantioselective strategies for preparing chiral 3-azidopiperidine precursors.

StrategyKey PrecursorReagentsKey IntermediateOutcome
Ring Expansion N-Alkyl ProlinolXtalFluor-E, nBu₄NN₃Aziridinium ionHigh enantioselectivity for 3-azidopiperidine
Chemo-enzymatic Dearomatization Activated PyridineAmine oxidase, Ene imine reductaseChiral tetrahydropyridine (B1245486)Enantioenriched 3-substituted piperidine

Diastereoselective Approaches in Azidopiperidine Scaffold Construction

In the synthesis of substituted 3-azidopiperidines, controlling the relative stereochemistry of multiple stereocenters is a critical challenge. Diastereoselective approaches aim to construct the azidopiperidine scaffold with a specific three-dimensional arrangement of substituents.

One strategy involves the diastereoselective functionalization of existing piperidine rings. For example, the epoxidation of tetrahydropyridines can be directed by existing functional groups to achieve high diastereoselectivity. Subsequent regioselective ring-opening of the resulting epoxide with an azide nucleophile can then install the azido group at the 3-position with a defined stereochemical relationship to other substituents on the piperidine ring nih.gov.

Another approach involves building the piperidine ring through cyclization reactions where the stereochemistry is set during the ring-forming step. For instance, a nitro-Mannich reaction followed by a ring-closure condensation can be used to construct 2,3,6-trisubstituted piperidines. The relative stereochemistry between the substituents at the 2- and 3-positions can be controlled through either kinetic or thermodynamic protonation of a nitronate intermediate chimia.ch. The azido group can be introduced from a suitable precursor in a subsequent step.

The table below outlines different diastereoselective approaches for constructing substituted azidopiperidine scaffolds.

ApproachKey TransformationStereocontrol ElementResulting Scaffold
Functionalization of Tetrahydropyridines Diastereoselective epoxidation followed by azide ring-openingDirecting effect of existing substituentsDensely substituted, oxygenated azidopiperidines
Cyclization via Nitro-Mannich Reaction Ring-closure condensation of a nitro-Mannich adductKinetic vs. thermodynamic protonation2,3,6-Trisubstituted piperidines

Control of Stereochemistry via Specific Reaction Conditions and Chiral Auxiliaries

Achieving the desired stereochemical outcome in the synthesis of 3-azidopiperidine and its derivatives often relies on the careful selection of reaction conditions and the use of chiral auxiliaries.

Reaction Conditions: The stereoselectivity of a reaction can be significantly influenced by factors such as temperature, solvent, and the nature of the reagents. For instance, in the reduction of imines to form substituted piperidines, the choice of reducing agent can dictate the diastereoselectivity. Triacetoxyborohydride reduction of an iminium ion may favor the formation of a cis-2,6-disubstituted piperidine, while a triethylsilane/TFA reduction of an acyliminium ion can lead to the corresponding trans isomer chimia.ch. In nucleophilic additions to piperidine enecarbamates, the reaction conditions can be tuned to achieve high stereoselectivity in the formation of vicinally-substituted piperidines nih.govwipo.int.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. In the synthesis of chiral piperidines, auxiliaries derived from readily available chiral molecules like amino sugars (e.g., D-arabinopyranosylamine) can be employed. These auxiliaries can direct nucleophilic additions to imines with high diastereofacial selectivity, enabling the synthesis of enantiomerically enriched piperidine derivatives nih.govsemanticscholar.org. The steric and electronic properties of the carbohydrate auxiliary effectively block one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

The following table provides examples of how stereochemistry can be controlled in piperidine synthesis.

MethodExampleControlling FactorStereochemical Outcome
Reaction Conditions Imine ReductionChoice of reducing agent (e.g., NaBH(OAc)₃ vs. Et₃SiH/TFA)cis vs. trans diastereomers
Chiral Auxiliaries Domino Mannich–Michael reactionD-arabinopyranosylamine auxiliaryHigh diastereoselectivity in dehydropiperidinone formation
Substrate Control Internal HydroborationConformation of the piperidine ring in the substrateGood stereocontrol in the formation of amino alcohols

Protecting Group Chemistry in 3-Azidopiperidine Synthesis

The synthesis of this compound often requires the use of protecting groups to mask reactive functional groups, particularly the piperidine nitrogen, to prevent unwanted side reactions.

Amine Protection Strategies (e.g., Tert-Butyloxycarbonyl (Boc)-Protected Intermediates)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen in the synthesis of 3-azidopiperidine. The Boc group is stable under a variety of reaction conditions, including those often employed for the introduction of the azide functionality. The synthesis of (R)-3-amino-1-Boc-piperidine, a key precursor to (R)-3-azidopiperidine, is a well-established process kit.edu. The Boc-protected intermediate allows for selective functionalization at other positions of the piperidine ring without interference from the secondary amine.

The introduction of the Boc group is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Acidic Deprotection Protocols for Hydrochloride Salt Formation

The final step in the synthesis of this compound is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected 3-azidopiperidine with a strong acid.

A common and effective method for Boc deprotection is the use of hydrogen chloride (HCl) in an organic solvent. Solutions of HCl in dioxane are frequently employed for this purpose beilstein-journals.org. The reaction is generally clean and efficient, proceeding at room temperature to afford the desired hydrochloride salt in high yield. The mechanism involves the protonation of the carbamate, followed by the loss of a tert-butyl cation and carbon dioxide to yield the free amine, which is then protonated by the excess HCl to form the stable hydrochloride salt.

The table below details the protection and deprotection steps in the synthesis of this compound.

StepReagentSolventPurposeProduct
Protection Di-tert-butyl dicarbonate ((Boc)₂O)Dichloromethane, TriethylamineTo protect the piperidine nitrogenN-Boc-3-aminopiperidine
Deprotection Hydrogen Chloride (HCl)DioxaneTo remove the Boc group and form the hydrochloride saltThis compound

Process Development and Scalability Considerations for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety of Azide Chemistry: Organic azides are energetic compounds and can be explosive, particularly those with a low carbon-to-nitrogen ratio tudublin.ie. The synthesis of 3-azidopiperidine involves the use of azide reagents, which necessitates strict safety protocols, especially on a large scale. A thorough risk assessment is essential to identify and mitigate potential hazards, such as the formation of highly toxic and explosive hydrazoic acid (HN₃) nih.gov. Process parameters, such as reaction temperature, concentration, and the choice of reagents, must be carefully controlled to minimize risks. The use of continuous flow reactors can offer significant safety advantages for handling potentially hazardous intermediates like organic azides by minimizing the volume of reactive material at any given time tudublin.ie.

Scalable Synthetic Routes: A scalable synthesis should utilize readily available and inexpensive starting materials, employ robust and high-yielding reactions, and avoid purification methods that are difficult to implement on a large scale, such as chromatography. For the industrial production of chiral compounds like (R)-3-aminopiperidine, a precursor to (R)-3-azidopiperidine, methods such as enzymatic resolution or asymmetric synthesis using biocatalysts are often preferred as they can be more cost-effective and environmentally friendly than classical resolution or the use of expensive chiral auxiliaries kit.edupatsnap.com.

The following table highlights key considerations for the process development and scalability of this compound synthesis.

ConsiderationKey AspectsImportance for Scalability
Safety Handling of azide reagents, prevention of hydrazoic acid formation, thermal stability of intermediates.Essential for ensuring a safe manufacturing process and preventing accidents.
Route Selection Use of inexpensive starting materials, high-yielding and robust reactions, avoidance of chromatography.Directly impacts the economic viability and efficiency of large-scale production.
Process Optimization Optimization of reaction parameters (temperature, concentration, time), development of robust work-up and isolation procedures.Maximizes yield, improves product quality, and reduces manufacturing costs.
Waste Management Minimizing waste streams, developing methods for safe disposal of azide-containing waste.Important for environmental sustainability and compliance with regulations.

Chemical Transformations and Derivatization Reactions of 3 Azidopiperidine Hydrochloride

Reactivity of the Azide (B81097) Functionality

The azide group is a high-energy functional group known for its diverse reactivity, enabling its participation in a variety of chemical transformations. This section details the primary reactions involving the azide moiety of 3-azidopiperidine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Conjugation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a prominent reaction for the derivatization of azidopiperidines. This reaction facilitates the efficient and regioselective formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This strategy has been employed to link piperidine (B6355638) scaffolds to other molecules for various applications, including in the synthesis of recognition-encoded melamine (B1676169) oligomers. acs.orgnih.gov For instance, a 4-azidopiperidine (B13647897) derivative was successfully coupled with a dichlorotriazine building block and subsequently attached to a larger scaffold via a CuAAC reaction. acs.orgnih.gov

The CuAAC reaction is also utilized in the modification of biological molecules. For example, N-ethylpiperidine azide has been used in CuAAC reactions with RNA containing 7-deaza-7-ethynyl-adenosine (7-EAA), demonstrating the utility of azidopiperidines in bioconjugation. escholarship.org The reaction kinetics of such conjugations have been studied, highlighting the influence of the local chemical environment on the reaction efficiency. escholarship.org

Below is a table summarizing representative CuAAC reactions involving azidopiperidine derivatives.

Azide ReactantAlkyne ReactantCatalyst SystemProductReference
4-Azidopiperidine derivativeTerminal alkyne on a REMO 3-merCopper catalystCovalently linked REMO strands acs.orgnih.gov
N-Ethylpiperidine azide7-EAA-containing RNACopper(II) sulfate (B86663), sodium ascorbateTriazole-linked RNA escholarship.org
N-Boc-piperidine-azidePropargyl-substituted quinolineCopper(I) iodideTriazolyl-quinoline derivative google.com

Reduction of the Azide to Amine

The reduction of the azide group to a primary amine is a fundamental transformation that opens up a plethora of further functionalization possibilities. Several methods are available for this conversion, with catalytic hydrogenation and the Staudinger reduction being the most common.

Catalytic Hydrogenation: This method is widely used for the reduction of azides due to its high efficiency and clean reaction profile. For instance, tert-butyl 3-azidopiperidine-1-carboxylate has been reduced to the corresponding 3-aminopiperidine derivative using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com This approach is noted for its industrial applicability, although concerns about the safety of handling azide compounds are a consideration. google.com

Staudinger Reduction: The Staudinger reduction provides an alternative, non-hydrogenative method for converting azides to amines using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃). The reaction proceeds through an intermediate phosphazane, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide. This method has been applied in the synthesis of imino-disaccharides where an azide function on a piperidine-like ring was reduced in the presence of other functional groups. dokumen.pubrsc.org

Reductive Amination: While not a direct reduction of the azide, reductive amination can be a subsequent step after the azide has been converted to an amine. The resulting primary amine can then react with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This two-step sequence, starting from the azide, allows for the introduction of a wide variety of substituents on the nitrogen atom.

The following table summarizes conditions for the reduction of azidopiperidine derivatives.

Azide ReactantReduction MethodReagentsProductReference
tert-Butyl 3-azidopiperidine-1-carboxylateCatalytic Hydrogenation10% Pd/C, H₂tert-Butyl 3-aminopiperidine-1-carboxylate google.com
Azido-sugar derivative with a piperidine-like ringStaudinger ReductionPPh₃, H₂OAmino-sugar derivative dokumen.pubrsc.org
3-AzidopiperidinesGeneral ReductionNot specified3-Aminopiperidines acs.org

Other Azide Reactivity Profiles and Transformations

Beyond cycloaddition and reduction, the azide group can participate in other transformations, although these are less commonly reported for 3-azidopiperidine specifically. One such reaction is the intramolecular cyclization of unsaturated amines, which can be a one-pot synthesis of 3-azidopiperidines. acs.org The azide functionality can also be involved in rearrangements and fragmentations under specific conditions, such as thermal or photochemical activation, though these are not primary synthetic routes for derivatization. In the synthesis of complex molecules, the azide can act as a precursor to nitrenes, which can undergo C-H insertion or other reactions.

Reactivity of the Piperidine Nitrogen and Ring System

The piperidine ring itself offers multiple sites for chemical modification, including the secondary amine nitrogen and the carbon atoms of the ring.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These reactions are crucial for introducing a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule.

N-Acylation: The piperidine nitrogen can be acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. A common strategy is the introduction of a tert-butyloxycarbonyl (Boc) group by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable under many reaction conditions but can be easily removed with acid.

N-Alkylation: N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but conditions can often be optimized to favor mono-alkylation. For example, N-alkylation has been performed on piperidine derivatives as part of the synthesis of complex quinoline-based compounds. google.com

Functional Group Modifications on the Piperidine Ring Carbons

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but powerful strategy for introducing substituents at specific positions. Recent advances in catalysis have enabled site-selective C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C2, C3, and C4 positions of piperidine derivatives. d-nb.infonih.gov The site selectivity can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.infonih.gov An indirect approach to functionalizing the C3 position involves the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the cyclopropane (B1198618) intermediate. d-nb.infonih.gov

Applications of 3 Azidopiperidine Hydrochloride As a Key Synthetic Building Block and Intermediate

Scaffold for Advanced Molecular Construction

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds. The incorporation of an azide (B81097) functionality at the 3-position of this ring system provides a chemical handle for a variety of transformations, rendering 3-azidopiperidine hydrochloride a highly sought-after starting material for creating novel and structurally diverse molecules.

Generation of Diverse Chemical Libraries for Research

Chemical libraries, which are large collections of distinct compounds, are instrumental in modern drug discovery and chemical biology. dovepress.com this compound serves as an excellent scaffold for generating such libraries due to the versatile reactivity of the azide group. The azide can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." nih.govjapsonline.com This reaction allows for the efficient and specific coupling of the 3-azidopiperidine core with a wide array of alkyne-containing molecules, leading to the rapid assembly of a large and diverse set of 1,2,3-triazole-containing piperidine derivatives. dovepress.com The reliability and broad substrate scope of click chemistry enable the exploration of vast chemical space, which is crucial for identifying novel bioactive compounds. nih.gov The resulting libraries of piperidine-based compounds can then be screened for various biological activities, facilitating the discovery of new therapeutic leads.

Reaction TypeKey FeatureApplication in Library Synthesis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency and selectivityRapid generation of diverse 1,2,3-triazole-substituted piperidine derivatives.
Staudinger LigationBio-orthogonal reactionFormation of amide bonds under mild conditions for bioconjugation. researchgate.net

Construction of Polycyclic and Spirocyclic Systems

Polycyclic and spirocyclic frameworks are three-dimensional structures of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. qmul.ac.uk While direct examples of this compound in the synthesis of a wide range of these systems are emerging, its utility is demonstrated in the total synthesis of complex molecules like (±)-quinagolide. nih.govacs.org The synthesis of this D2 receptor agonist involves the creation of a polycyclic octahydrobenzo[g]quinoline architecture, where the 3-azidopiperidine skeleton is a pivotal intermediate. nih.govacs.orgresearchgate.net The strategic introduction of the azide group allows for subsequent chemical manipulations to form the fused ring system, highlighting the potential of this building block in accessing complex, multi-ring structures. The ability to form such intricate architectures from a relatively simple starting material underscores the value of this compound in advanced molecular construction.

Assembly of Iminosugar Analogues and Related Structural Motifs

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. rsc.org They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for various diseases. rsc.org The synthesis of iminosugar analogues often involves the use of chiral building blocks containing nitrogen. An azido-piperidine derivative, closely related to 3-azidopiperidine, has been utilized as a key intermediate in the synthesis of iminosugar aza-crowns. acs.org In a specific synthesis, an azido-piperidine intermediate was formed through a sequence of reactions including a Staudinger-aza-Wittig reaction and subsequent azide displacement. acs.org This demonstrates the role of the azido-piperidine scaffold in constructing these complex, polyhydroxylated nitrogen-containing rings that mimic the structure of natural sugars. rsc.orgsemanticscholar.org

Precursor in the Synthesis of Complex Molecular Architectures for Biochemical Investigation

Beyond its role as a scaffold, this compound is a critical precursor for synthesizing molecules designed for specific biochemical and pharmacological studies. Its ability to be transformed into various functional groups makes it an invaluable starting point for creating analogs of natural products and chemical probes.

Intermediate in the Synthesis of Analogs of Natural Products

Natural products and their analogs are a rich source of therapeutic agents. rsc.orgengineering.org.cn The total synthesis of such molecules often requires strategic planning and the use of versatile intermediates. This compound has proven its utility in this area through its application in the total synthesis of (±)-quinagolide. nih.govacs.orgorcid.org Quinagolide is a potent D2 receptor agonist, and its complex octahydrobenzo[g]quinoline structure presents a significant synthetic challenge. nih.govnih.gov In a reported synthesis, the 3-azidopiperidine skeleton was constructed using a ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated regioselective azidoalkoxylation of an enol ether. nih.govacs.org The azide group serves as a masked amine, which is later reduced to form the final amine functionality present in quinagolide. nih.gov This synthetic strategy showcases how 3-azidopiperidine can be a crucial intermediate in the multi-step synthesis of complex, biologically active natural product analogs.

Natural Product AnalogTherapeutic TargetRole of 3-Azidopiperidine
(±)-QuinagolideD2 ReceptorKey intermediate for the formation of the piperidine ring. nih.govacs.org

Building Block for Chemical Probes in Biological Systems Research

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of drug targets. rjeid.compitt.edumdpi.com The development of potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors is an active area of research for the treatment of type 2 diabetes. oatext.comnih.govnih.gov Derivatives of 3-aminopiperidine are known to be effective DPP-4 inhibitors. oatext.com The synthesis of such inhibitors can start from this compound, where the azide group is subsequently reduced to the corresponding amine. oatext.com Furthermore, the azide group itself can serve as a bioorthogonal handle for "click" chemistry, enabling the attachment of reporter tags such as fluorophores or biotin. researchgate.netnih.gov This allows for the creation of chemical probes that can be used for target identification, visualization, and quantification in complex biological environments. leibniz-fmp.de The ability to incorporate a reactive handle for bioorthogonal ligation makes this compound a valuable building block for the construction of sophisticated chemical probes for biological research. nih.gov

Integration into Functional Scaffolds and Materials for Chemical Research

This compound serves as a bifunctional building block, possessing two key reactive sites: the azide moiety and the secondary amine of the piperidine ring. This dual functionality allows for its sequential or orthogonal integration into more complex molecular architectures, making it a valuable tool in the construction of functional scaffolds for chemical and medicinal research. acs.orgnih.govenaminestore.com The hydrochloride salt form ensures stability and ease of handling, with the free base readily generated for subsequent reactions.

Methodologies for Scaffold Functionalization

The functionalization of scaffolds using this compound primarily leverages the distinct reactivity of its azide group and the piperidine nitrogen. Key methodologies include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," and N-functionalization reactions such as acylation and alkylation. organic-chemistry.orgfishersci.itunito.it

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of 3-azidopiperidine is particularly well-suited for CuAAC reactions. This highly efficient and regioselective reaction forms a stable 1,2,3-triazole ring by joining the azide with a terminal alkyne. organic-chemistry.orgsigmaaldrich.com The triazole ring itself can act as a rigid linker or a bioisosteric replacement for other chemical groups, such as a benzene (B151609) ring. unito.it This methodology is widely used to link the piperidine scaffold to other molecules, including peptides, polymers, and complex molecular frameworks. sigmaaldrich.combeilstein-journals.org

Research has demonstrated the use of N-protected 3-azidopiperidine in CuAAC reactions to build novel heterocyclic scaffolds. unito.it For instance, the reaction of N-Boc-3-azidopiperidine with a propargylamine (B41283) derivative bearing a 4-chlorobenzyl group, under standard click chemistry conditions using copper(II) sulfate (B86663) and sodium ascorbate, yields the corresponding 1,2,3-triazole product in good yield. unito.it This approach effectively merges two distinct building blocks into a new, more complex scaffold.

Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsProductYieldRef
N-Boc-3-azidopiperidinePropargylamine derivativeCuSO₄·5H₂O, Sodium ascorbaten-Butanol/WaterRoom Temp, 14h1,2,3-Triazole adduct58% unito.it
Azido-iminosugar derivativeTetravalent alkyne scaffoldCuSO₄, Sodium ascorbateTHF/H₂O (2:1)80 °C, 45 min (MW)Tetravalent iminosugar adduct88% beilstein-journals.org

This table summarizes representative CuAAC reactions involving azidopiperidine derivatives to create functionalized scaffolds.

N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring provides another handle for scaffold modification. Once the azide has been incorporated or reacted, or if the amine is the desired site of initial functionalization, it can readily undergo various transformations.

N-Alkylation via Reductive Amination: A common method to functionalize the piperidine nitrogen is reductive amination. Following the removal of any protecting groups, the secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. unito.it For example, after a CuAAC reaction and subsequent deprotection of the Boc group, the resulting piperidine-triazole scaffold can be N-methylated using formaldehyde (B43269) and sodium cyanoborohydride. unito.it

N-Acylation (Amide Bond Formation): The formation of an amide bond by reacting the piperidine nitrogen with a carboxylic acid is one of the most frequent reactions in medicinal chemistry. nih.gov This is typically achieved using coupling reagents that activate the carboxylic acid, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt). nih.govnih.gov This strategy allows for the introduction of a wide array of substituents onto the piperidine scaffold, significantly expanding molecular diversity. For example, piperidine analogs are routinely coupled with various aryl carboxylic acids using EDC-mediated protocols to synthesize libraries of potential therapeutic agents. nih.gov

Piperidine DerivativeReagent(s)Coupling/Reducing AgentReaction TypeProductRef
Deprotected piperidine-triazoleFormaldehydeSodium cyanoborohydrideReductive AminationN-Methylated piperidine unito.it
Piperidine analog3-(Furan-2-yl)benzoic acidEDC, DIPEA, DMAPAmide CouplingN-Acylated piperidine nih.gov
Boc-piperidine-4-amineBoc-prolineEDC, HOBt, Et₃NAmide CouplingDipeptide-like structure nih.gov

This table presents examples of N-functionalization reactions used to modify piperidine-containing scaffolds.

These methodologies highlight the versatility of this compound as a building block. The ability to selectively functionalize either the azide or the amine allows for a modular and strategic approach to the synthesis of complex molecules and functional materials for diverse applications in chemical research. enaminestore.comcymitquimica.com

Analytical Methodologies in the Study of 3 Azidopiperidine Hydrochloride Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Azidopiperidine hydrochloride. researchgate.netresearchgate.net This non-destructive method provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net By analyzing the interactions of nuclear spins in a magnetic field, chemists can piece together the molecular puzzle. researchgate.netethernet.edu.et

In the analysis of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the piperidine (B6355638) ring and any protons associated with transformation products. The integration of these signals provides a quantitative measure of the relative number of protons of each type. researchgate.net

¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts of these signals indicate the type of carbon (e.g., aliphatic, attached to a heteroatom). scribd.com

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms. libretexts.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. libretexts.org For instance, it can confirm the connectivity of protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning specific proton and carbon resonances to their respective atoms in the molecular structure.

By integrating the data from these various NMR experiments, a complete and unambiguous structural assignment of this compound and its transformation products can be achieved. scribd.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). nih.gov This information is critical for confirming the identity of this compound and for characterizing the products of its chemical transformations. pnnl.gov

The process involves introducing a sample into the mass spectrometer, where it is ionized. The resulting ions are then accelerated and separated by a mass analyzer before being detected. The output is a mass spectrum, which plots the relative abundance of ions versus their m/z ratio. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS can measure the m/z value with very high accuracy, which allows for the determination of the elemental formula of the molecule. This is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental compositions. vulcanchem.com

When studying the transformations of this compound, MS can be used to identify the molecular weights of the resulting products, providing direct evidence for the chemical changes that have occurred. For example, the loss of the azido (B1232118) group and the introduction of a new functional group would result in a predictable change in the molecular weight, which can be readily detected by MS.

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, reagents, and byproducts of its transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. phenomenex.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for separating components in a liquid mixture. phenomenex.combiomedpharmajournal.org The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org

Purity Assessment: By developing a suitable HPLC method, the purity of a sample of this compound can be determined. The area of the peak corresponding to the main compound relative to the total area of all peaks gives a quantitative measure of its purity.

Isomeric Separation: HPLC, particularly with the use of specialized columns, can be used to separate different isomers of a compound. mdpi.com In the context of this compound transformations, this could be crucial for separating constitutional isomers that may be formed.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

Purity and Separation: Similar to HPLC, GC can be used to assess the purity of volatile derivatives of this compound or its transformation products. It is particularly useful for separating compounds with different boiling points. phenomenex.com

Coupling with Mass Spectrometry (GC-MS): The combination of GC and MS is a highly effective analytical tool. GC separates the components of a mixture, and the MS provides mass spectra for each separated component, allowing for their identification. phenomenex.com

The choice between HPLC and GC depends on the properties of the compounds being analyzed, such as their volatility and thermal stability. phenomenex.com

Optical Rotation and Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial, as enantiomers can have different biological activities. sigmaaldrich.comheraldopenaccess.us

Optical Rotation:

Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. sigmaaldrich.com The extent and direction of this rotation can be measured using a polarimeter.

Specific Rotation: The specific rotation, [α], is a characteristic physical property of a chiral compound. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity can be estimated. thieme-connect.delibretexts.org However, this method's accuracy can be affected by temperature, solvent, and the presence of impurities. thieme-connect.de

Chiral Chromatography:

Chiral chromatography is the most definitive and widely used method for determining enantiomeric purity. skpharmteco.com This technique utilizes a chiral stationary phase (CSP) in an HPLC or GC system that interacts differently with the two enantiomers of a compound, leading to their separation. sigmaaldrich.com

Enantiomeric Separation: The two enantiomers will have different retention times on the chiral column, resulting in two distinct peaks in the chromatogram.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks. An ee of 100% indicates an enantiomerically pure sample, while a 50:50 mixture (a racemate) has an ee of 0%. heraldopenaccess.us

The development of a robust chiral chromatography method is essential for accurately quantifying the enantiomeric composition of this compound and for monitoring any changes in stereochemistry during its transformations. jasco-global.com

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniquePrimary ApplicationInformation ObtainedKey Considerations
NMR Spectroscopy Structural ElucidationAtomic connectivity, chemical environment, stereochemistryRequires pure sample for clear spectra; 2D techniques can be time-consuming.
Mass Spectrometry Molecular CharacterizationMolecular weight, elemental formulaHigh-resolution MS provides accurate mass for formula determination.
HPLC/GC Purity and SeparationPurity assessment, separation of isomers and impuritiesChoice of column and mobile/stationary phase is critical for effective separation.
Chiral Chromatography Enantiomeric PuritySeparation and quantification of enantiomersRequires a specific chiral stationary phase for the compound of interest.
Optical Rotation Enantiomeric PurityEstimation of optical purityLess accurate than chiral chromatography; sensitive to experimental conditions.

Computational and Theoretical Investigations Pertaining to 3 Azidopiperidine Hydrochloride

Conformational Analysis and Stereochemical Predictions

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. ic.ac.uklumenlearning.com For cyclic systems like the piperidine (B6355638) ring in 3-azidopiperidine hydrochloride, this analysis is crucial for predicting its behavior.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. nobelprize.org In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is a key focus of computational analysis. For 3-azidopiperidine, the orientation of the azido (B1232118) group at the C-3 position is of primary interest.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule. researchgate.netnih.gov These calculations help in identifying the most stable conformers and the energy barriers between them. The preference for the azido group to be in an axial or equatorial position is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with other axial hydrogens (1,3-diaxial interactions). lumenlearning.com However, the linear nature and electronic properties of the azide (B81097) group can introduce more complex interactions that are elucidated through detailed quantum chemical calculations.

Table 1: Predicted Conformational Preferences of 3-Azidopiperidine

ConformerAzido Group PositionPredicted Relative EnergyKey Interactions
Chair (A)EquatorialLowerMinimizes 1,3-diaxial steric strain.
Chair (B)AxialHigherPotential 1,3-diaxial interactions with axial hydrogens.
Twist-Boat-HighestHigh torsional and steric strain. nobelprize.org

Note: The actual energy difference between the axial and equatorial conformers would be determined through specific computational calculations.

Stereochemical predictions for reactions involving the 3-azidopiperidine scaffold are also heavily reliant on conformational analysis. The accessibility of the azido group and the piperidine ring to reagents is dictated by the molecule's preferred conformation.

Mechanistic Insights into Reaction Pathways Involving Azidopiperidine Scaffolds

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a detailed level. rsc.org For azidopiperidine scaffolds, theoretical studies can elucidate the intricate steps of various transformations, including those involving the azide moiety and the piperidine ring itself.

One of the most common reactions of the azide group is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, to form triazoles. mdpi.commdpi.com Computational studies, often using DFT, can model the transition states of these reactions, providing information on activation energies and the influence of catalysts. mdpi.com This allows for the prediction of regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules.

Mechanistic investigations also extend to reactions involving the piperidine ring, such as N-alkylation, acylation, or ring-opening reactions. Theoretical calculations can help to understand the role of the protonated nitrogen in this compound and how it influences the reactivity of the ring. For instance, the acidity of the N-H proton and the nucleophilicity of the nitrogen atom can be computationally predicted.

Furthermore, computational studies can shed light on more complex, multistep reaction cascades. nih.gov By mapping out the entire reaction coordinate, including intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved. This is particularly valuable for designing new synthetic routes and optimizing existing ones.

Table 2: Key Mechanistic Questions Addressed by Computational Studies

Reaction TypeMechanistic QuestionComputational Approach
[3+2] CycloadditionRegioselectivity, Activation Energy, Catalytic CycleTransition State Theory, DFT Calculations
N-FunctionalizationNucleophilicity of Nitrogen, Reaction BarriersCalculation of Fukui Functions, Potential Energy Surface Scans
Ring TransformationsRing Strain, Stability of IntermediatesGeometric Optimization, Frequency Calculations

Molecular Modeling in the Design of Azidopiperidine-Containing Architectures

Molecular modeling has become an indispensable tool in modern drug discovery and materials science. nih.govrsc.orgmanchester.ac.uk For 3-azidopiperidine-containing architectures, molecular modeling plays a pivotal role in the rational design of new molecules with specific biological activities or material properties.

The 3-azidopiperidine scaffold can be considered a versatile building block. The azide group can serve as a precursor for a triazole ring via "click chemistry," a powerful method for linking different molecular fragments. mdpi.com The piperidine ring itself is a common motif in many biologically active compounds. mdpi.comnih.gov

The design process often begins with identifying a biological target, such as an enzyme or a receptor. rsc.org Molecular docking simulations are then used to predict how different derivatives of 3-azidopiperidine might bind to the target's active site. nih.gov These simulations provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Based on the docking results, new molecules can be designed by modifying the 3-azidopiperidine scaffold. For example, different substituents can be added to the piperidine nitrogen or the triazole ring (if formed). Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure with biological activity, can also be employed to guide the design process. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. manchester.ac.uk This comprehensive in silico approach allows for the prioritization of candidate molecules for synthesis and experimental testing, thereby accelerating the discovery process.

Table 3: A Typical Molecular Modeling Workflow for Drug Design

StepDescriptionComputational Tools
1. Target Identification & PreparationIdentifying a biological target and preparing its 3D structure.Protein Data Bank (PDB), Molecular graphics software
2. Ligand PreparationBuilding and optimizing the 3D structure of 3-azidopiperidine derivatives.Molecular builders, Quantum mechanics software
3. Molecular DockingPredicting the binding mode and affinity of the ligands to the target.Docking software (e.g., AutoDock, Glide)
4. Analysis of InteractionsVisualizing and analyzing the interactions between the ligand and the target.Molecular visualization software (e.g., PyMOL, VMD)
5. Lead OptimizationModifying the ligand structure to improve binding affinity and other properties.QSAR, Fragment-based design tools
6. Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex.MD simulation packages (e.g., GROMACS, AMBER)

Q & A

Q. What are the established synthetic routes for preparing 3-Azidopiperidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of 3-Azidopiperidine derivatives often employs regioselective azidoalkoxylation strategies. For example, Ceric Ammonium Nitrate (CAN)-mediated azidoalkoxylation of enol ethers has been utilized to construct the 3-azidopiperidine skeleton, achieving moderate to high yields . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios of azide sources (e.g., NaN₃). Optimizing these conditions minimizes side reactions, such as azide dimerization, which can reduce purity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. The piperidine ring protons typically appear as distinct multiplet signals in the 1H NMR spectrum (δ 1.5–3.5 ppm), while the azide group (-N₃) is identified via infrared (IR) spectroscopy at ~2100 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H⁺]) consistent with the molecular formula (C₅H₁₀N₄·HCl). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 207 nm) can assess purity, as demonstrated in analogous hydrochloride compound analyses .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

Due to its acute toxicity and potential for skin/eye irritation, researchers must:

  • Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and ANSI-approved safety goggles .
  • Work in a fume hood to avoid inhalation of dust/aerosols and ensure adequate ventilation .
  • Store the compound in a dry, temperature-controlled environment (2–8°C) away from incompatible materials .
  • Follow spill protocols: collect mechanically, avoid water flushing, and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize azide-related hazards during synthesis?

  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce the risk of exothermic decomposition of azides .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require slow azide addition to prevent runaway reactions.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to mitigate moisture-induced side reactions.
  • Real-time monitoring : Use in-situ IR or Raman spectroscopy to track azide consumption and adjust reagent feeds dynamically.

Q. What strategies resolve discrepancies in purity assessments using orthogonal analytical techniques?

Discrepancies between HPLC, NMR, and elemental analysis often arise from residual solvents or counterion variability. Strategies include:

  • Cross-validation : Compare HPLC purity (>98%) with 1H NMR integration ratios for proton counts .
  • Ion chromatography : Quantify chloride content to verify hydrochloride stoichiometry.
  • Thermogravimetric analysis (TGA) : Detect solvent/moisture residues affecting elemental analysis results.

Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • Analytical endpoints : Use HPLC-MS to track decomposition (e.g., hydrolysis of the azide group to amines) and quantify stability-indicating parameters (e.g., ≥90% potency retention over 6 months at 2–8°C) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.

Q. What computational approaches predict the reactivity or pharmacokinetic properties of 3-Azidopiperidine derivatives?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculates azide group reactivity (e.g., activation energy for Staudinger reactions) .
  • Molecular docking : Screen derivatives against target proteins (e.g., dopamine receptors) to prioritize compounds for synthesis .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on structural descriptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.